2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a complex structure with multiple pharmacophoric motifs. The compound integrates a 4-chlorophenoxy group, a dimethylaminophenyl moiety, and a 4-methylpiperazine-substituted ethyl chain.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2/c1-26(2)20-8-4-18(5-9-20)22(28-14-12-27(3)13-15-28)16-25-23(29)17-30-21-10-6-19(24)7-11-21/h4-11,22H,12-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJOOLFHKGMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a chlorophenoxy group, a dimethylaminophenyl moiety, and a piperazine derivative, which contribute to its biological activity. The molecular formula can be expressed as:
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is hypothesized to act as an antagonist at certain receptors, influencing neurotransmission and potentially exhibiting anticonvulsant properties.
Key Mechanisms:
- Antagonism of Dopamine Receptors: The dimethylamino group suggests potential activity at dopamine receptors, which are crucial in modulating mood and behavior.
- Interaction with Serotonin Receptors: The structural features may also allow interaction with serotonin pathways, impacting anxiety and depression.
Anticonvulsant Activity
Research indicates that derivatives of similar structures exhibit significant anticonvulsant activity. A study on related compounds demonstrated effectiveness in models of epilepsy, particularly in maximal electroshock (MES) tests, providing a basis for further exploration into this compound's anticonvulsant potential.
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide | TBD | TBD | Further studies required |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Significant | Effective in MES test |
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. Testing against fungal species showed promising results, indicating that the compound could be effective in treating infections caused by resistant strains.
Case Studies
-
Anticonvulsant Screening:
In a study involving several analogs, compounds similar to the target molecule were screened for their ability to prevent seizures induced by electrical stimulation. The findings indicated that certain structural modifications significantly enhanced anticonvulsant efficacy. -
Antimicrobial Testing:
A recent investigation assessed the compound's effectiveness against multiple fungal strains at varying concentrations (0.5 mg/ml and 0.25 mg/ml). Results indicated notable inhibition of growth in specific strains, suggesting potential for therapeutic applications in infectious diseases.
Research Findings
Recent literature emphasizes the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. The structure-activity relationship (SAR) studies highlight that modifications in the piperazine and phenyl groups can drastically alter biological activity.
Summary of Findings:
- Efficacy in MES Tests: Preliminary results from related compounds show promise; however, specific data for this compound is still pending.
- Potential Antimicrobial Properties: Initial tests indicate effectiveness against certain pathogens, warranting further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide derivatives with piperazine, phenyl, and halogenated aromatic substituents. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparative Insights:
Piperazine Substitution: The target compound’s 4-methylpiperazine group is a common feature in dopamine D3 receptor ligands (e.g., ’s 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide, which showed D3 selectivity ). Piperazine rings enhance binding to CNS targets due to their ability to mimic endogenous amines. Ethylpiperazine derivatives (e.g., ) exhibit improved pharmacokinetic profiles compared to methylpiperazines, as alkylation increases metabolic stability.
Aromatic Substituents: The 4-chlorophenoxy group in the target compound is analogous to 4-chlorophenyl motifs in antimicrobial agents (e.g., ). Chlorine atoms enhance electronegativity and membrane permeability.
Functional Activity :
- While the target compound lacks direct bioactivity data, its structural relatives highlight trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
